![molecular formula C23H23ClN2O5 B2632327 1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 1903875-67-1](/img/structure/B2632327.png)
1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one is a useful research compound. Its molecular formula is C23H23ClN2O5 and its molecular weight is 442.9. The purity is usually 95%.
BenchChem offers high-quality 1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacophore Relevance in Medicinal Chemistry
The compound's pharmacophore, spiro[chromane-2,4'-piperidine]-4(3H)-one, has been recognized as a structural component in numerous drugs, drug candidates, and biochemical reagents. It has shown significant biological relevance, and ongoing research is focusing on developing new biologically active substances that incorporate this pharmacophore due to its structure, reaction mechanism, scope, and potential utility in medicinal chemistry (Ghatpande et al., 2020).
HDAC Inhibitors for Cancer Therapy
Spiro[chromane-2,4'-piperidine] derivatives have been synthesized and evaluated as novel histone deacetylase (HDAC) inhibitors. They were assessed for their abilities to inhibit nuclear HDACs, their antiproliferative activities in vitro, and their ADME profiles. Some derivatives exhibited improved pharmacokinetic behavior and demonstrated superior in vivo antitumor activity, marking them as potential candidates for cancer therapy (Thaler et al., 2012).
Anticancer Potential
A series of novel analogues containing the spiro[chroman-2,4'-piperidin]-4-one hydrochloride structure were synthesized and evaluated for their anticancer potential. They were assessed for their impact on proliferation and apoptosis in human breast cancer and Murine melanoma cell lines. Some compounds displayed significant cytotoxicity and induced apoptotic cell death, highlighting their potential as lead compounds for anticancer drug development (Chitti et al., 2021).
Antimycobacterial Properties
Spiro-piperidin-4-ones have been synthesized and screened for their in vitro and in vivo activity against various strains of Mycobacterium tuberculosis. Some compounds showed significant activity, reducing the bacterial load in lung and spleen tissues, suggesting their potential as antimycobacterial agents (Kumar et al., 2008).
properties
IUPAC Name |
1'-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5/c24-18-11-15(13-25-21(18)30-16-5-10-29-14-16)22(28)26-8-6-23(7-9-26)12-19(27)17-3-1-2-4-20(17)31-23/h1-4,11,13,16H,5-10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHPZOXDUYAXOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.